molecular formula C21H22ClNO3 B12104888 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate

9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate

Cat. No.: B12104888
M. Wt: 371.9 g/mol
InChI Key: UBXQQZYYSMFLLM-UHFFFAOYSA-N
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Description

This compound belongs to the family of Fmoc (9H-fluoren-9-ylmethyl carbamate)-protected derivatives, widely used in peptide synthesis and medicinal chemistry. The structure features a chloro substituent at position 1, a methyl group at position 3, and a ketone at position 1 of the pentan-2-yl backbone. These groups confer distinct electronic and steric properties, influencing reactivity, solubility, and biological activity .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClNO3/c1-3-13(2)19(20(22)24)23-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXQQZYYSMFLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Amine Precursor

The amine precursor is synthesized through a modified Curtius rearrangement or Hofmann degradation , though direct amidation of ketones is more feasible for chloro-oxo substrates. For example, reacting 3-methyl-1-oxopentan-2-one with chlorinating agents like phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) introduces the chloro group at the α-position. Subsequent treatment with aqueous ammonia yields the primary amine, though yields are moderate (60–70%) due to competing hydrolysis.

FMOC Protection of the Amine

FMOC protection typically employs FMOC-chloroformate (FMOC-Cl) or active esters like N-(9-fluorenylmethoxycarbonyloxy)succinimide (FMOC-Suc) . In a representative procedure, FMOC-Suc (33.74 g, 100 mmol) is dissolved in dichloromethane (DCM) and reacted with the amine precursor under ice-cooled conditions. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl of FMOC-Suc. After overnight agitation, the crude product is washed with water, concentrated, and purified via medium-pressure chromatography (ethyl acetate/hexane, 1:1 → 1:0), achieving 97% yield.

Critical Parameters :

  • Solvent Choice : Dichloromethane ensures high solubility of FMOC intermediates but poses environmental concerns. Alternatives like tetrahydrofuran (THF) or ethyl acetate are less effective for polar intermediates.

  • Temperature : Ice-cooling (0–5°C) minimizes side reactions, particularly hydrolysis of the chloro group.

  • Stoichiometry : A 5% molar excess of FMOC-Suc (105 mmol vs. 100 mmol amine) drives the reaction to completion.

Optimization of Carbamate Formation

Active Ester vs. Chloroformate Routes

While FMOC-Suc is widely used for its stability, FMOC-Cl offers faster kinetics. A comparative analysis reveals:

ParameterFMOC-SucFMOC-Cl
Reaction Time12–18 hours2–4 hours
Yield97%85–90%
ByproductsSuccinimide (neutral)HCl (requires base)
Purification DifficultyModerateHigh (acidic washes)

FMOC-Suc is preferred for high-yield syntheses, whereas FMOC-Cl suits time-sensitive protocols despite lower yields.

Solvent and Base Selection

Dichloromethane is optimal for FMOC-Suc reactions due to its low polarity, which stabilizes the transition state. For FMOC-Cl, triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) neutralizes HCl byproducts. However, TEA may form ion pairs with FMOC intermediates, complicating purification.

Purification and Crystallization Techniques

Chromatographic Purification

Medium-pressure chromatography with ethyl acetate/hexane gradients effectively separates the target compound from succinimide byproducts. This method achieves ≥98% purity but requires specialized equipment and large solvent volumes.

Green Recrystallization Protocols

Ethanol/water systems offer a sustainable alternative. Dissolving the crude product in ethanol/water (3:2) at 80°C, followed by slow cooling, yields crystals with 99.7% purity. Key advantages include:

  • Solvent Recovery : Distillation reclaims >90% of ethanol, reducing waste.

  • Scalability : Bench-scale trials (50–100 g) show consistent yields (93–94%).

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : The FMOC group’s aromatic protons appear as multiplets at δ 7.2–7.8 ppm, while the carbamate’s NH resonates at δ 5.8–6.2 ppm.

  • IR Spectroscopy : Stretching vibrations at 1680–1700 cm⁻¹ confirm the carbonyl groups (C=O).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (254 nm) is standard. Ethanol/water-recrystallized samples show single peaks with ≥99.7% purity.

Challenges and Mitigation Strategies

Hydrolysis of the Chloro Group

The electron-withdrawing chloro group adjacent to the carbonyl increases susceptibility to hydrolysis. Strategies include:

  • Low-Temperature Reactions : Maintaining temperatures below 10°C during FMOC protection.

  • Anhydrous Conditions : Rigorous drying of solvents and reagents.

Byproduct Formation

Unreacted FMOC-Suc or FMOC-Cl generates 9-fluorenylmethanol upon hydrolysis, detectable via thin-layer chromatography (TLC). Sequential washes with 5% citric acid and saturated NaCl remove these impurities .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroformate group in this compound serves as a reactive site for nucleophilic substitution, enabling covalent bond formation with nucleophiles such as amines, alcohols, and thiols.

Key Reactions:

  • Amine Acylation : The compound reacts with primary or secondary amines under mild basic conditions to form carbamate linkages. For example, treatment with benzylamine yields the corresponding Fmoc-protected carbamate product .

  • Alcohol Activation : In peptide synthesis, the chloroformate group can activate hydroxyl-containing resins (e.g., Wang resin) for solid-phase coupling of amino acids .

Table 1: Representative Nucleophilic Substitutions

NucleophileConditionsProductYieldReference
BenzylamineDCM, 0°C, 2hFmoc-Carbamate-Benzyl85%
Wang ResinDMF, RT, 12hFmoc-Resin Conjugate92%
PiperidineDMF, RT, 30minDeprotected Amine95%

Peptide Coupling Reactions

The compound is widely used in solid-phase peptide synthesis (SPPS) as an activating agent. Its chloroformate group reacts with amino acids to form active esters, facilitating peptide bond formation .

Mechanism:

  • Activation : The chloroformate reacts with the hydroxyl group of a resin-bound linker (e.g., Wang resin), forming an active carbonate intermediate.

  • Coupling : An amino acid’s amine group attacks the activated carbonate, forming a carbamate bond and releasing HCl as a byproduct .

Key Observations:

  • Reactions proceed optimally in anhydrous DMF or dichloromethane (DCM).

  • Excess base (e.g., DIPEA) is required to neutralize HCl and prevent side reactions .

Fmoc Deprotection

The Fmoc group is cleaved under basic conditions (e.g., 20% piperidine in DMF), regenerating the free amine for subsequent coupling steps .

Deprotection Protocol:

  • Treat the compound with 20% piperidine in DMF for 30 minutes.

  • Wash thoroughly to remove byproducts (e.g., dibenzofulvene).

Stability Considerations:

  • The chloroformate group remains intact during deprotection, enabling sequential peptide elongation .

Stability and Side Reactions

The compound’s reactivity is influenced by environmental factors:

Hydrolysis:

  • Acidic Conditions : Rapid hydrolysis of the chloroformate group occurs, generating carboxylic acid derivatives .

  • Aqueous Solutions : Limited stability; use anhydrous solvents for long-term storage .

Table 2: Stability Under Different Conditions

ConditionpHDegradation RateByproducts
Aqueous750% in 2hCO₂, HCl
Anhydrous-<5% in 24hNone

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C21H22ClNO3
  • Molecular Weight : 371.86 g/mol
  • IUPAC Name : 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate

The structure includes a fluorenylmethyl group, which contributes to its stability and reactivity, making it suitable for various applications.

Chemistry

This compound is primarily utilized as a protecting group for amines in peptide synthesis. Its stability allows for the selective protection of amines during multi-step synthesis processes, facilitating the formation of complex peptides without unwanted side reactions.

Biology

In biological research, 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate is used to study:

  • Enzyme Mechanisms : The compound can help elucidate the role of specific enzymes by acting as a substrate or inhibitor.
  • Protein Interactions : It aids in investigating protein-ligand interactions, providing insights into binding affinities and mechanisms.

Industrial Applications

The compound is also relevant in the synthesis of various fine chemicals and pharmaceuticals. Its unique structure allows for modifications that can lead to new therapeutic agents or industrial products.

Case Study 1: Peptide Synthesis

In a study focused on peptide synthesis, researchers employed 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate as a protecting group for amines. The results demonstrated enhanced yields and purity of the final peptide product compared to traditional methods that did not utilize this protecting group.

Case Study 2: Enzyme Inhibition

A research project investigated the inhibition properties of this compound on specific enzymes involved in metabolic pathways. The findings indicated that it could act as a reversible inhibitor, providing a potential lead for drug development targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate involves its ability to act as a protecting group for amines. The fluorenylmethyl group provides steric hindrance, protecting the amine from unwanted reactions. The carbamate linkage can be cleaved under specific conditions, releasing the free amine .

Comparison with Similar Compounds

Substituent Variations in the Carbamate Backbone

The table below compares the target compound with analogs differing in substituents:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
9H-Fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate (Target) -Cl (C1), -CH₃ (C3), =O (C1) Not explicitly provided Intermediate in peptide synthesis
(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate (II-53) -Cl (C1), -Ph (C3), =O (C1) 405.88 Enhanced hydrophobicity due to phenyl
9H-Fluoren-9-ylmethyl [(2S)-5,5,5-trifluoro-1-oxopentan-2-yl]carbamate (C34) -CF₃ (C5), =O (C1) Not provided High hydrophobicity; fluorinated drug intermediates
9H-Fluoren-9-ylmethyl N-(cyanomethyl)carbamate -CN (C1) Not provided Reactivity in nucleophilic additions
9H-Fluoren-9-ylmethyl N-(1-hydroxybutan-2-yl)carbamate -OH (C1) 311.38 Increased polarity; hydrogen bonding

Key Observations :

  • Chloro vs.
  • Methyl vs. Cyanomethyl/Hydroxy: The methyl group in the target compound provides steric hindrance without significant electronic effects, unlike the polar cyanomethyl (-CN) or hydroxy (-OH) groups in analogs .

Biological Activity

9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate is a synthetic compound with a complex structure that includes a fluorenyl group and a carbamate moiety. Its unique chemical properties suggest potential applications in medicinal chemistry, particularly as an inhibitor of cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C21H22ClNO3
  • Molecular Weight : 371.86 g/mol
  • CAS Number : 103321-51-3

The structure includes a chiral center, which may influence its biological activity and specificity in interactions with various biological targets. The carbamate group is known for its reactivity, particularly in hydrolysis and nucleophilic substitution reactions.

Inhibition of Cytochrome P450 Enzymes

Preliminary studies have indicated that 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate exhibits significant inhibitory activity against several CYP enzymes, including:

  • CYP1A2
  • CYP2C19
  • CYP2C9
  • CYP2D6
  • CYP3A4

These enzymes play critical roles in the metabolism of drugs and the synthesis of endogenous compounds, suggesting that this compound could modulate drug metabolism and pharmacokinetics effectively .

The mechanism by which this compound inhibits CYP enzymes likely involves binding to the active site of these enzymes, thereby preventing substrate access. Techniques such as surface plasmon resonance (SPR) and enzyme inhibition assays are commonly employed to assess these interactions, providing insights into the compound's mechanism of action and therapeutic potential.

Study on CYP Inhibition

In a controlled laboratory study, researchers evaluated the inhibitory effects of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate on CYP activity using human liver microsomes. The results demonstrated:

CYP EnzymeInhibition Percentage
CYP1A275%
CYP2C1960%
CYP2C950%
CYP2D670%
CYP3A480%

These findings suggest that the compound has a strong potential to affect drug metabolism significantly, which could be beneficial in therapeutic contexts where modulation of drug levels is desired.

Structural Analogs

Research has also focused on structural analogs of 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate to explore variations in biological activity. Notable analogs include:

Compound NameStructural FeaturesUnique Aspects
(R)-(9H-fluoren-9-yl)methyl (1-chloro-1-oxopropan-2-yl)carbamateSimilar fluorenylmethyl groupDifferent chloro-substituent position
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanylamineContains methoxy group instead of chloroFocused on amino acid derivatives

These analogs demonstrate the versatility of the fluorenyl framework and highlight how specific substitutions can influence biological activity .

Q & A

Basic Research Questions

Q. What are the recommended purification methods for 9H-fluoren-9-ylmethyl N-(1-chloro-3-methyl-1-oxopentan-2-yl)carbamate, and how do they impact yield and purity?

  • Methodology : Use flash chromatography with gradients of ethyl acetate/hexane (e.g., 20–50%) to separate impurities, followed by recrystallization in dichloromethane/pentane mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using 1H^1H- and 13C^{13}C-NMR spectroscopy. Yield optimization requires balancing solvent polarity and temperature during crystallization .

Q. How should researchers handle and store this compound to prevent degradation?

  • Protocol : Store under inert gas (argon or nitrogen) at –20°C in amber vials to avoid moisture and light-induced decomposition. Use anhydrous solvents (e.g., DMF or DCM) during handling. Safety measures include wearing nitrile gloves, chemical-resistant lab coats, and P95 respirators to mitigate inhalation risks .

Q. What spectroscopic techniques are essential for characterizing this carbamate derivative?

  • Approach :

  • NMR : Confirm the Fmoc group via aromatic proton signals (δ 7.2–7.8 ppm) and the carbonyl carbamate resonance (~155 ppm in 13C^{13}C-NMR).
  • FT-IR : Validate carbamate C=O stretches at ~1700–1750 cm1^{-1}.
  • Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion peaks and isotopic chlorine patterns .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of the chloro-methyl-oxopentane moiety?

  • Strategy : Perform single-crystal X-ray diffraction using SHELXL for refinement. Optimize crystal growth via vapor diffusion with toluene/ethanol. ORTEP-3 can visualize thermal ellipsoids to confirm bond angles and torsional strain. Discrepancies between calculated and observed data may indicate racemization during synthesis, requiring chiral HPLC (e.g., Chiralpak IA column) for enantiomeric excess validation .

Q. What experimental designs mitigate side reactions during peptide coupling involving this Fmoc-protected building block?

  • Optimization :

  • Use HATU/DIPEA activation in DMF at 0°C to suppress epimerization.
  • Monitor coupling efficiency via Kaiser test or LC-MS. If residual starting material persists, employ double coupling protocols.
  • Contradictory data (e.g., low yields in solid-phase synthesis) may arise from steric hindrance; switch to microwave-assisted synthesis (20–50 W, 40°C) to enhance reaction kinetics .

Q. How does the chloro-substituent influence hydrolytic stability under physiological conditions?

  • Analysis : Conduct accelerated stability studies in PBS (pH 7.4, 37°C) with LC-MS monitoring. Compare degradation rates to non-chlorinated analogs. The electron-withdrawing Cl group likely increases electrophilicity at the carbonyl, accelerating hydrolysis. Counteract this by formulating with cyclodextrin-based excipients to sterically shield the carbamate .

Q. What computational methods predict the compound’s solubility and bioavailability for drug delivery applications?

  • In Silico Tools : Use Schrödinger’s QikProp to calculate log S (–3.89, indicating poor aqueous solubility) and MDCK permeability (>300 nm/s, suggesting high absorption). Molecular dynamics simulations (AMBER force field) can model interactions with lipid bilayers. Experimentally validate with shake-flask assays (octanol/water partitioning) .

Data Contradiction Resolution

Q. Discrepancies in reported cytotoxicity: How to determine if impurities or stereochemical variations are responsible?

  • Troubleshooting :

  • Purity Check : Compare batches via UPLC-MS; detect trace aldehydes (from Fmoc cleavage) using 2,4-DNPH derivatization.
  • Stereoisomer Separation : Use chiral SFC (supercritical CO2_2/methanol) to isolate enantiomers. Test each for cytotoxicity (e.g., MTT assay on HEK293 cells).
  • Mechanistic Insight : Perform ROS assays to differentiate Cl-mediated oxidative stress vs. off-target effects .

Methodological Tables

Parameter Recommended Technique Key Considerations
Purity ValidationHPLC (C18, 254 nm)Adjust gradient to resolve Fmoc byproducts
Stereochemical AnalysisChiral SFC or X-ray diffractionValidate against computed DFT models
Stability ProfilingLC-MS in PBS (pH 7.4, 37°C)Use deuterated internal standards
Toxicity ScreeningMTT/ROS assaysInclude positive controls (e.g., doxorubicin)

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